
Fmoc-3-benzoyl-érythro-sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-3-benzoyl-erythro-sphingosine, also known as Fmoc-3-benzoyl-erythro-sphingosine, is a useful research compound. Its molecular formula is C₄₀H₅₁NO₅ and its molecular weight is 625.84. The purity is usually 95%.
BenchChem offers high-quality Fmoc-3-benzoyl-erythro-sphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-benzoyl-erythro-sphingosine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Glycosphingolipid Synthesis
Fmoc-3-benzoyl-erythro-sphingosine serves as a crucial building block for synthesizing complex glycosphingolipids. These molecules are vital components of cell membranes and play significant roles in cell signaling and recognition processes.
Synthesis Techniques
The synthesis of glycosphingolipids often involves the following steps:
- Fmoc Protection : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amine functionality during synthesis, allowing for selective reactions.
- Glycosylation : Subsequent reactions involve glycosylation to form the carbohydrate moiety attached to the sphingosine backbone.
- Deprotection : Removal of the Fmoc group under mild basic conditions facilitates further modifications or conjugations.
A study demonstrated that using Fmoc-3-benzoyl-erythro-sphingosine in conjunction with various fatty acids resulted in glycosphingolipids with distinct properties, influencing their biological activities and interactions with cellular membranes .
Cancer Immunotherapy
Recent research highlights the potential of glycosphingolipid-based compounds, including those synthesized from Fmoc-3-benzoyl-erythro-sphingosine, as candidates for cancer immunotherapy.
Case Studies
One notable case involved synthesizing ganglioside conjugates that were tested for their ability to induce an immune response in murine models. The study found that specific modifications to the lipid portion, including those derived from Fmoc-3-benzoyl-erythro-sphingosine, significantly improved the efficacy of these conjugates as cancer vaccines .
Membrane Biophysics
The incorporation of glycosphingolipids synthesized from Fmoc-3-benzoyl-erythro-sphingosine into lipid bilayers has been studied to understand their biophysical properties.
Phase Behavior in Membranes
Research showed that varying the fatty acid composition of glycosphingolipids affects the lateral organization within lipid bilayers. This impacts membrane fluidity and protein binding characteristics, which are crucial for understanding cellular signaling pathways .
Summary Table of Applications
Activité Biologique
Fmoc-3-benzoyl-erythro-sphingosine is a synthetic derivative of sphingosine, a crucial component of sphingolipids that play significant roles in cellular signaling, membrane structure, and various biological processes. This compound has garnered attention due to its potential biological activities, particularly in relation to sphingosine kinase (SphK) pathways and sphingosine-1-phosphate (S1P) receptor modulation.
Chemical Structure and Synthesis
Fmoc-3-benzoyl-erythro-sphingosine is characterized by its Fmoc (9-fluorenylmethyloxycarbonyl) protective group and a benzoyl moiety at the 3-position of the sphingosine backbone. The synthesis typically involves multi-step organic reactions, including protection of functional groups and selective acylation. A detailed synthesis pathway can be summarized as follows:
- Protection of the amine group using Fmoc.
- Acylation at the 3-hydroxyl group with benzoyl chloride.
- Purification through chromatography to obtain the final product.
Sphingosine Kinase Modulation
Research indicates that Fmoc-3-benzoyl-erythro-sphingosine acts as a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate sphingosine to produce S1P, a bioactive lipid involved in numerous physiological processes including cell proliferation, survival, and migration. The compound's efficacy as a substrate can be compared with natural sphingosine:
Compound | SphK1 Activity | SphK2 Activity |
---|---|---|
Fmoc-3-benzoyl-erythro-sphingosine | Moderate | High |
Natural Sphingosine | High | Moderate |
This differential activity suggests that Fmoc-3-benzoyl-erythro-sphingosine may selectively influence S1P signaling pathways, potentially leading to therapeutic applications in conditions like cancer and autoimmune diseases.
Receptor Interaction
The interaction with S1P receptors is critical for understanding the biological implications of Fmoc-3-benzoyl-erythro-sphingosine. Studies have shown that compounds similar to this derivative can selectively activate or inhibit specific S1P receptors (S1PRs), which are implicated in various pathological states.
Recent findings highlight that activation of S1PR3, for example, promotes anti-inflammatory responses and modulates immune cell trafficking. The potential use of Fmoc-3-benzoyl-erythro-sphingosine as an S1PR modulator could lead to novel therapeutic strategies in treating inflammatory diseases.
Study 1: Immunomodulatory Effects
In a study examining the effects of sphingolipid analogs on immune responses, Fmoc-3-benzoyl-erythro-sphingosine was found to significantly reduce cytokine production in activated T cells. This suggests its potential as an immunosuppressive agent, particularly relevant in autoimmune conditions.
Study 2: Cancer Therapeutics
Another investigation focused on the antiproliferative effects of various sphingolipid derivatives, including Fmoc-3-benzoyl-erythro-sphingosine. Results indicated that this compound inhibited cancer cell proliferation through S1P receptor-mediated pathways, showcasing its potential as a therapeutic agent in oncology.
Propriétés
IUPAC Name |
[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-28-38(46-39(43)31-22-15-14-16-23-31)37(29-42)41-40(44)45-30-36-34-26-20-18-24-32(34)33-25-19-21-27-35(33)36/h14-28,36-38,42H,2-13,29-30H2,1H3,(H,41,44)/t37-,38?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWOXBLBCCNJM-MLPLAHBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=CC([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.